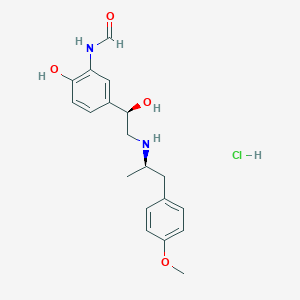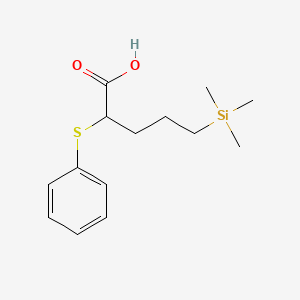
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is an organic compound that features both a phenylsulfanyl group and a trimethylsilyl group attached to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-purity 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pentanoic acid derivatives.
Applications De Recherche Scientifique
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid depends on its specific application. In general, the phenylsulfanyl group can interact with various molecular targets through sulfur-based chemistry, while the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved may include interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylsulfanyl)pentanoic acid: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
5-(Trimethylsilyl)pentanoic acid:
Uniqueness
2-(Phenylsulfanyl)-5-(trimethylsilyl)pentanoic acid is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of diverse applications in various fields.
Propriétés
Numéro CAS |
88729-71-9 |
|---|---|
Formule moléculaire |
C14H22O2SSi |
Poids moléculaire |
282.48 g/mol |
Nom IUPAC |
2-phenylsulfanyl-5-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C14H22O2SSi/c1-18(2,3)11-7-10-13(14(15)16)17-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,15,16) |
Clé InChI |
MDZNIEZJBGFSLK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCCC(C(=O)O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
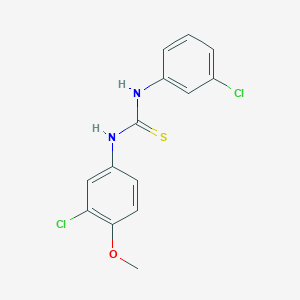
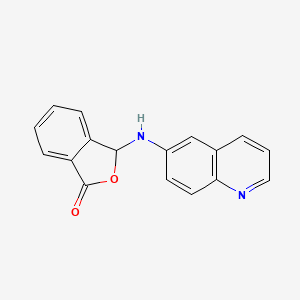
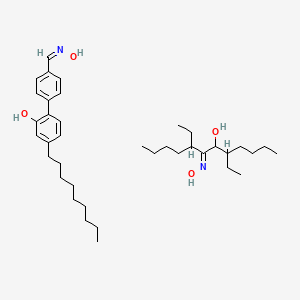
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
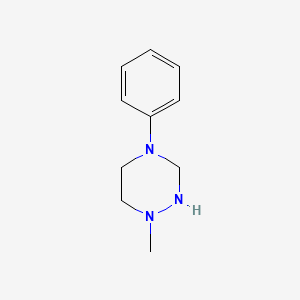
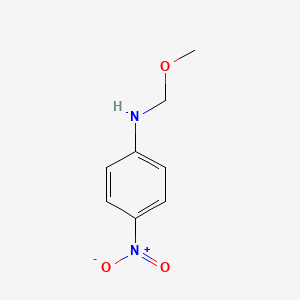
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
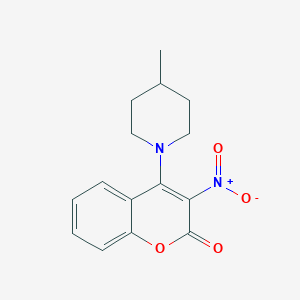
![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14147879.png)
